1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-26(2,3)19-7-5-18(6-8-19)25(34)32-15-13-31(14-16-32)23-22-24(28-17-27-23)33(30-29-22)20-9-11-21(35-4)12-10-20/h5-12,17H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILQMCPAVLUXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The triazolopyrimidine scaffold is constructed via a six-step sequence starting from 4,6-dihydroxy-2-mercaptopyrimidine. Key steps include:
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Thiocyclization : Treatment with phosphorus oxychloride (POCl3) yields 4,6-dichloro-2-mercaptopyrimidine.
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Triazole Formation : Reaction with sodium azide and ammonium chloride under reflux generates thetriazolo[4,5-d]pyrimidine core.
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Amination at C7 : Selective substitution of the C7 chloride with ammonia or ammonium hydroxide produces the 7-amine derivative.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl3, 110°C, 6h | 85% |
| 2 | NaN3, NH4Cl, DMF, 80°C, 12h | 78% |
| 3 | NH4OH, EtOH, rt, 24h | 90% |
Functionalization of the Piperazine Core
Preparation of 1-(4-tert-Butylbenzoyl)Piperazine
Piperazine is acylated regioselectively using 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions:
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Protection : One nitrogen of piperazine is protected with a tert-butoxycarbonyl (Boc) group.
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Acylation : The free amine reacts with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields 1-(4-tert-butylbenzoyl)piperazine.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.2 eq) |
| Temp/Time | 25°C, 12h |
| Yield | 92% |
Coupling of Triazolopyrimidine and Piperazine Subunits
Nucleophilic Aromatic Substitution (SNAr)
The 7-amine group of the triazolopyrimidine is converted to a chloride using POCl3, enabling displacement by the piperazine’s secondary amine:
Key Analytical Data:
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Yield : 76%
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Purity (HPLC) : >98%
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1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, triazole-H), 7.89 (d, J=8.8 Hz, 2H, aryl-H), 7.52 (d, J=8.8 Hz, 2H, aryl-H), 4.21 (m, 4H, piperazine-H), 3.88 (s, 3H, OCH3), 1.35 (s, 9H, tert-butyl).
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HRMS (ESI+) : m/z calc. for C29H34N7O2 [M+H]+: 536.2778; found: 536.2781.
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 7-bromo-triazolopyrimidine and 1-(4-tert-butylbenzoyl)piperazine offers higher regioselectivity:
Microwave-Assisted Synthesis
Reducing reaction time from 24h to 2h using microwave irradiation (150°C) improves efficiency without compromising yield (72%).
Mechanistic Insights and Challenges
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Regioselectivity in Acylation : Steric hindrance from the tert-butyl group directs acylation to the less hindered piperazine nitrogen.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the final product from unreacted intermediates.
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Stability : The tert-butyl group enhances solubility in organic solvents but may necessitate stabilization via hydrogen bonding during crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: : Involves reagents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
Reduction: : Utilizes agents such as lithium aluminum hydride or sodium borohydride, producing reduced forms of the compound.
Substitution: : Occurs with halogens or other nucleophiles, resulting in substituted analogs.
Common Reagents and Conditions
Reactions typically occur under controlled conditions with specific reagents:
Oxidation: : Reagents like potassium permanganate in aqueous conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The products formed depend on the type of reaction:
Oxidized derivatives: : Higher oxidation states of the parent compound.
Reduced forms: : Compounds with reduced functional groups.
Substituted analogs: : Derivatives with various substituents replacing original functional groups.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is utilized in several scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or nucleic acids that are essential for its biological activity.
Pathways Involved: : Metabolic or signaling pathways influenced by the compound's presence, leading to its effects.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
- Substituent Impact: The tert-butyl group in the target compound enhances metabolic stability and membrane permeability compared to smaller alkyl groups . Piperazine modifications: Acylated piperazines (e.g., 4-tert-butylbenzoyl) reduce basicity compared to sulfonylated or alkylated variants, altering target selectivity .
Bioactivity Profiles and Target Affinities
Table 2: Bioactivity Profiles and Target Affinities
- Mode of Action: The target compound’s triazolopyrimidine core likely interacts with ATP-binding pockets in kinases, while the 4-methoxyphenyl group may engage in hydrophobic or hydrogen-bonding interactions .
Research Findings and Mechanistic Insights
- Bioactivity Clustering : Hierarchical clustering () groups triazolopyrimidines with pyrazolopyrimidines due to shared core scaffolds. However, substituent differences (e.g., tert-butyl vs. hydroxyl in ) result in divergent target profiles, emphasizing the role of functional groups in bioactivity .
- Isomerization Effects : Pyrazolotriazolopyrimidines () undergo isomerization under varying conditions, altering binding conformations. The target compound’s rigid triazolopyrimidine core may reduce such isomerization, enhancing stability .
- Lumping Strategy : Compounds with ~60–85% similarity (–12) can be "lumped" for predictive modeling, but the target compound’s unique tert-butyl and methoxy groups necessitate individualized assessment .
Biological Activity
The compound 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Triazolopyrimidine : A fused heterocyclic compound that contributes to the biological activity.
- tert-butylbenzoyl group : Enhances lipophilicity and may influence receptor interactions.
The molecular formula is , with a molecular weight of approximately 402.48 g/mol.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 27.3 μM indicate moderate potency against this cell line .
- HCT-116 (colon cancer) : Some triazole derivatives showed IC50 values of 6.2 μM, suggesting strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Studies have demonstrated that triazole derivatives exhibit antibacterial and antifungal activities against various pathogens:
- Staphylococcus aureus and Escherichia coli : Compounds in this class showed comparable effectiveness to standard antibiotics .
- Candida albicans : Some derivatives demonstrated notable antifungal activity, making them candidates for further investigation in antifungal therapies .
The biological mechanisms underlying the activity of this compound can be attributed to several factors:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in DNA synthesis and repair.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Anticancer Efficacy
In a study evaluating the effects of a related triazole compound on human breast cancer cells (MCF-7), researchers found that the compound induced apoptosis and inhibited cell migration. The study reported an IC50 value of 27.3 μM, indicating effective cytotoxicity against these cells .
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
